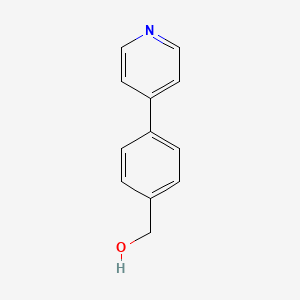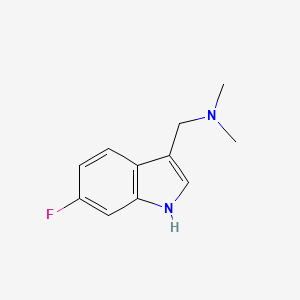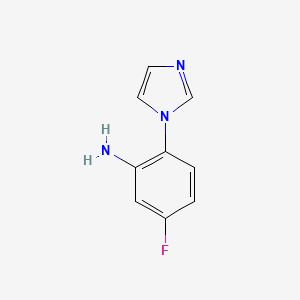
(4-(吡啶-4-基)苯基)甲醇
描述
“(4-(Pyridin-4-yl)phenyl)methanol” is a compound that features both a pyridine and a phenyl group attached to a methanol backbone. While the specific compound is not directly studied in the provided papers, related compounds with pyridyl and phenyl groups have been investigated for their chemical reactivity and molecular properties. These compounds are of interest due to their potential applications in organic synthesis and material science.
Synthesis Analysis
The synthesis of related compounds involves the reaction of pyridine derivatives with other reagents. For instance, the reaction of 2-benzoylpyridine with 4-([2.2]paracyclophanyl)lithium leads to the formation of α-pyridyl([2.2]paracyclophane-4-yl)phenylmethanol . This suggests that similar synthetic strategies could potentially be applied to synthesize “(4-(Pyridin-4-yl)phenyl)methanol” by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using X-ray crystallography, which provides detailed information about the arrangement of atoms within a molecule. For example, the structure of a complex formed by α-pyridyl([2.2]paracyclophane-4-yl)phenylmethanol with Cu(II) chloride has been studied, revealing insights into the spatial configuration of the triaryl-substituted methanol . This type of analysis is crucial for understanding the molecular geometry and potential reactive sites of the compound.
Chemical Reactions Analysis
Compounds with pyridyl and phenyl groups attached to a methanol backbone can participate in various chemical reactions. (2-Pyridyl)phenyl methanol, for example, acts as a hydrogen donor in the reduction of nitro aromatic compounds and can engage in a domino process involving reduction and conjugate addition to form β-amino esters . This demonstrates the reactivity of such compounds and their utility in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are influenced by their molecular structure. Theoretical studies using Density Functional Theory (DFT) can predict properties such as IR spectra and molecular electrostatic potential maps. For instance, a theoretical study of (RS)-(4-fluorophenyl)(pyridine-2yl)methanol provides insights into the active sites of the molecule and its structure-activity relationship . Such studies are essential for understanding how the compound might interact with other molecules and its potential applications.
Case Studies
Case studies of solvent-dependent polymorphism have been reported for compounds with structural similarities to “(4-(Pyridin-4-yl)phenyl)methanol”. The compound 2-[4-Phenyl-5-(2-pyridyl)-4H-1,2,4-triazol-3-yl]nicotinic acid exhibits different crystalline forms when crystallized from different solvents, which affects the relative orientation of the pyridine/phenyl and triazole rings . This highlights the importance of solvent choice in the crystallization and properties of such compounds.
科学研究应用
对映纯合成
(4-(吡啶-4-基)苯基)甲醇一直是对映纯合成研究的焦点。例如,(Şahin, Serencam, & Dertli, 2019)展示了使用 Lactobacillus paracasei BD101 生产对映纯(S)-苯基(吡啶-2-基)甲醇,实现了超过99%的对映过量和93%的产率。这是重要的,因为像这样的手性杂环醇通常是小规模合成的,而这项研究实现了克级生产。
催化反应
(Giomi, Alfini, & Brandi, 2011)的研究探讨了(2-吡啶基)苯基甲醇在催化反应中的应用,特别是在对硝基芳香化合物的还原中。这项研究突出了它作为氢供体的作用,在通过涉及还原和共轭加成步骤的多米诺过程中形成β-氨基酯中的关键性。
生物催化合成
(Chen et al., 2021)的一项研究专注于在液-液两相微反应系统中使用重组大肠杆菌生物催化合成S-(4-氯苯基)-(吡啶-2-基)甲醇。这种方法提供了一种绿色、经济、高效的合成方式,实现了高产率和对映过量。
合成和抗菌活性
(4-(吡啶-4-基)苯基)甲醇衍生物的抗菌性质被(Kumar et al., 2012)研究。他们合成了一系列涉及这种分子的化合物,表现出良好的抗菌活性,其中一些化合物显示出与标准药物如环丙沙星和氟康唑相当的高活性。
分子结构和生物活性研究
对涉及(4-(吡啶-4-基)苯基)甲醇的化合物的分子结构和生物活性进行了研究,正如(Sivakumar et al., 2021)的研究所示。这项研究侧重于振动研究和分子对接,为该分子的稳定性和抗菌效果提供了见解。
安全和危害
“(4-(Pyridin-4-yl)phenyl)methanol” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been assigned the signal word “Danger” and is associated with hazard statements H302, H315, H318, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye damage, and may cause respiratory irritation .
属性
IUPAC Name |
(4-pyridin-4-ylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c14-9-10-1-3-11(4-2-10)12-5-7-13-8-6-12/h1-8,14H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQRRRUVWBLIFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383776 | |
| Record name | [4-(Pyridin-4-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Pyridin-4-yl)phenyl)methanol | |
CAS RN |
217192-22-8 | |
| Record name | [4-(Pyridin-4-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3-Dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carboxylic acid](/img/structure/B1304735.png)
![1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B1304736.png)
acetate](/img/structure/B1304737.png)

![Ethyl 4-hydroxy-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B1304755.png)


![Ethyl 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylate](/img/structure/B1304760.png)





